2-(3-Fluoroquinolin-8-yl)acetic acid: Structural Dynamics, Synthesis, and Therapeutic Applications
2-(3-Fluoroquinolin-8-yl)acetic acid: Structural Dynamics, Synthesis, and Therapeutic Applications
Abstract As drug discovery pivots toward highly optimized, metabolically stable pharmacophores, functionalized quinolines have emerged as privileged scaffolds. Specifically, 2-(3-Fluoroquinolin-8-yl)acetic acid represents a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its structural rationale, physicochemical properties, synthetic methodology, and integration into therapeutic pathways, specifically targeting kinases and synthases in inflammatory and degenerative diseases.
Structural Rationale and Chemical Identity
The architecture of 2-(3-Fluoroquinolin-8-yl)acetic acid is deliberately designed to balance target affinity with pharmacokinetic viability.
-
The 3-Fluoro Substitution: The introduction of a fluorine atom at the C-3 position of the quinoline ring is a strategic bioisosteric modification. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the adjacent quinoline nitrogen. This reduced basicity mitigates off-target liabilities, such as hERG channel inhibition, while simultaneously enhancing metabolic stability against cytochrome P450-mediated oxidation.
-
The 8-Acetic Acid Moiety: Positioned at C-8, the acetic acid group serves a dual purpose. Synthetically, it acts as a versatile handle for amide coupling, esterification, or homologation. Pharmacologically, it functions as a critical hydrogen-bond donor/acceptor, allowing the molecule to mimic endogenous substrates (such as arachidonic acid derivatives) within enzymatic active sites.
Physicochemical Properties
The following table summarizes the core quantitative data for 2-(3-Fluoroquinolin-8-yl)acetic acid, providing a baseline for formulation and derivatization strategies.
| Property | Value | Analytical Significance |
| Molecular Formula | C₁₁H₈FNO₂ | Determines exact mass for high-resolution MS. |
| Molecular Weight | 205.19 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski limits. |
| SMILES String | O=C(O)Cc1cccc2cc(F)cnc12 | Utilized for in silico docking and cheminformatics. |
| Estimated LogP | ~2.1 | Indicates favorable lipophilicity for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | Optimal for intracellular target engagement. |
| Hydrogen Bond Donors | 1 (Carboxylic -OH) | Critical for active-site anchoring. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Facilitates solvent interaction and target binding. |
Synthetic Methodology: A Self-Validating Protocol
Traditional methods for synthesizing quinoline-acetic acids often rely on cyanomethylation followed by harsh hydrolysis, which can lead to the degradation of the delicate fluoroquinoline core or unwanted nucleophilic aromatic substitution.
To ensure high yield and structural integrity, we employ a Palladium-Catalyzed α-Arylation of an ester enolate, followed by acidic deprotection. This route is highly chemoselective and scalable.
Pd-catalyzed α-arylation workflow for 2-(3-Fluoroquinolin-8-yl)acetic acid synthesis.
Step-by-Step Experimental Protocol
Step 1: Palladium-Catalyzed Cross-Coupling (Enolate Arylation)
Causality: Lithium hexamethyldisilazide (LiHMDS) is selected as a non-nucleophilic base to quantitatively generate the enolate of tert-butyl acetate without attacking the electrophilic quinoline ring. The bulky, electron-rich tri-tert-butylphosphine (
-
Charge a flame-dried Schlenk flask with 8-bromo-3-fluoroquinoline (1.0 equiv),
(0.05 equiv), and (0.1 equiv) under an argon atmosphere. -
Add anhydrous toluene to achieve a 0.2 M concentration.
-
In a separate vial, dissolve tert-butyl acetate (1.5 equiv) in anhydrous toluene and cool to -78°C. Add LiHMDS (1.0 M in THF, 2.0 equiv) dropwise. Stir for 30 minutes to ensure complete enolate formation.
-
Transfer the enolate solution to the Schlenk flask containing the catalyst and aryl bromide.
-
Heat the reaction mixture to 80°C for 12 hours.
-
Quench with saturated aqueous
, extract with ethyl acetate, dry over , and purify via flash chromatography to yield tert-butyl 2-(3-fluoroquinolin-8-yl)acetate.
Step 2: Acidic Ester Cleavage Causality: Basic hydrolysis (e.g., NaOH/MeOH) poses a risk of nucleophilic substitution at the C-3 position due to the activating nature of the quinoline nitrogen. Therefore, acidic cleavage of the tert-butyl ester using Trifluoroacetic acid (TFA) is the method of choice, ensuring absolute chemoselectivity.
-
Dissolve the isolated tert-butyl 2-(3-fluoroquinolin-8-yl)acetate in anhydrous Dichloromethane (DCM) (0.5 M).
-
Add TFA (10.0 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 4 hours.
-
Concentrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure 2-(3-Fluoroquinolin-8-yl)acetic acid as a solid.
Analytical Validation
To validate the synthesis, the following analytical signatures must be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆): A distinct singlet at ~4.15 ppm integrating for 2H confirms the presence of the methylene bridge (
). The C-2 and C-4 protons of the quinoline ring will appear as doublets at ~8.9 ppm and ~8.6 ppm, respectively, exhibiting characteristic scalar coupling with the fluorine atom. -
¹⁹F NMR (376 MHz, DMSO-d₆): A single peak at approximately -125.0 ppm confirms the intact C-3 fluorine.
-
LC-MS (ESI+): A molecular ion peak at
206.06 confirms the exact mass.
Therapeutic Applications and Biological Pathways
2-(3-Fluoroquinolin-8-yl)acetic acid is not an end-product but a highly optimized intermediate. Once functionalized (typically via amide coupling at the carboxylic acid), it yields potent inhibitors for several critical biological targets.
Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition
Derivatives of this compound have been heavily patented as inhibitors of H-PGDS, an enzyme implicated in muscle degenerative disorders such as Duchenne Muscular Dystrophy (DMD)[1]. The 3-fluoroquinolin-8-yl moiety occupies a specific hydrophobic pocket within the H-PGDS active site, competitively blocking the conversion of Prostaglandin H2 to Prostaglandin D2, thereby halting downstream inflammatory cascades.
Inhibition of the H-PGDS pathway by 3-fluoroquinolin-8-yl derivatives.
c-Jun N-terminal Kinase (JNK) Inhibition
The compound is also utilized in the synthesis of potent JNK inhibitors[2]. JNKs are mitogen-activated protein kinases (MAPKs) that respond to stress signals and pro-inflammatory cytokines. By integrating the 2-(3-fluoroquinolin-8-yl)acetamide motif, researchers have achieved high selectivity and binding affinity, offering potential therapeutic avenues for Alzheimer's disease and severe inflammatory responses.
α4β7 Integrin Antagonism
Recent developments have also incorporated this scaffold into
Conclusion
2-(3-Fluoroquinolin-8-yl)acetic acid is a masterclass in rational drug design at the fragment level. By modulating basicity and metabolic stability through precise fluorine placement, and providing a robust synthetic vector via the acetic acid tail, it enables the rapid discovery of highly potent APIs across diverse therapeutic areas. Adherence to the rigorous synthetic and analytical protocols outlined above ensures the generation of high-fidelity material necessary for advanced pharmacological screening.
References
- Elan Pharmaceuticals, Inc.INHIBITORS OF JUN N-TERMINAL KINASE. European Patent Office, EP2393806B1.
- Taiho Pharmaceutical Co., Ltd.1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors. WIPO, WO2018069863A1.
- Morphic Therapeutic, Inc.Quinoline derivatives as alpha4beta7 integrin inhibitors. WIPO, WO2020092375A1.
Sources
- 1. WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2020092375A1 - Quinoline derivatives as alpha4beta7 integrin inhibitors - Google Patents [patents.google.com]
